Rebaudioside G

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

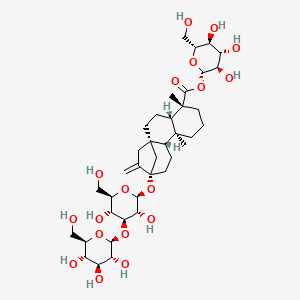

罗汉果甜苷 G 是一种甜菊糖苷,是一种从甜叶菊 (Stevia rebaudiana) 叶中提取的天然甜味剂。它是甜叶菊叶中发现的几种糖苷之一,以其强烈的甜味和低热量含量而闻名。 罗汉果甜苷 G 特别以其高甜度和极小的余味而闻名,使其成为食品和饮料产品中作为糖替代品的热门选择 .

准备方法

合成路线和反应条件

罗汉果甜苷 G 可以通过其他甜菊糖苷(如罗汉果甜苷 A)的酶促糖基化合成。 该过程涉及使用糖基转移酶,将葡萄糖单元转移到甜菊糖苷骨架上 。反应条件通常包括缓冲水溶液、最佳 pH 值和温度,以确保酶活性及稳定性。

工业生产方法

罗汉果甜苷 G 的工业生产涉及从甜叶菊叶中提取甜菊糖苷,然后进行纯化和酶促转化。提取过程通常使用水或乙醇等溶剂来分离糖苷。 纯化的提取物随后进行酶促糖基化,将其他甜菊糖苷转化为罗汉果甜苷 G .

化学反应分析

反应类型

罗汉果甜苷 G 会发生多种化学反应,包括:

氧化: 在特定条件下,罗汉果甜苷 G 会被氧化,导致形成不同的氧化产物。

还原: 还原反应可以改变罗汉果甜苷 G 中的糖苷键,从而改变其甜度特性。

常用试剂和条件

这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂,以及用于催化取代反应的各种酸和碱。 这些反应的条件通常包括控制温度、pH 值和反应时间,以获得所需的产物 .

形成的主要产物

从这些反应中形成的主要产物包括具有改变的甜度特性和稳定性的修饰甜菊糖苷。 这些产物可用于增强食品和饮料产品的感官特性 .

科学研究应用

罗汉果甜苷 G 具有广泛的科学研究应用,包括:

化学: 用作研究糖基化反应和糖苷键稳定性的模型化合物。

生物学: 研究其对代谢途径的影响,以及其作为膳食干预措施中天然甜味剂的潜力。

医学: 探索其在管理糖尿病和肥胖方面的潜在益处,因为它低热量且对血糖水平的影响最小。

作用机制

罗汉果甜苷 G 主要通过与其在舌头上味觉受体的相互作用发挥其作用当罗汉果甜苷 G 与这些受体结合时,它会触发信号转导通路,导致甜味的感知 。 此外,罗汉果甜苷 G 可能通过调节胰高血糖素样肽-1 (GLP-1) 等激素的释放来影响代谢途径,GLP-1 在葡萄糖稳态中起作用 .

相似化合物的比较

罗汉果甜苷 G 与其他甜菊糖苷进行比较,例如:

罗汉果甜苷 A: 以其高甜度而闻名,但与罗汉果甜苷 G 相比,余味更浓。

罗汉果甜苷 D: 甜度与罗汉果甜苷 G 相似,但在某些条件下稳定性较差。

甜菊糖苷: 比罗汉果甜苷 G 甜度低,而且余味更苦.

罗汉果甜苷 G 因其平衡的甜味特性和极小的余味而脱颖而出,使其成为各种应用的首选。

属性

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H60O18/c1-16-11-37-9-5-20-35(2,7-4-8-36(20,3)34(50)55-32-28(48)26(46)23(43)18(13-40)52-32)21(37)6-10-38(16,15-37)56-33-29(49)30(24(44)19(14-41)53-33)54-31-27(47)25(45)22(42)17(12-39)51-31/h17-33,39-49H,1,4-15H2,2-3H3/t17-,18-,19-,20+,21+,22-,23-,24-,25+,26+,27-,28-,29-,30+,31+,32+,33+,35-,36-,37-,38+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKPSCKUJXYCMPR-GXTBKCSKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)OC6C(C(C(C(O6)CO)O)O)O)O)(C)C(=O)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)(C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H60O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347273 |

Source

|

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

804.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127345-21-5 |

Source

|

| Record name | Rebaudioside G | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is Rebaudioside G and where is it found?

A1: this compound is a naturally occurring diterpene glycoside found in the leaves of the Stevia rebaudiana plant. [] This plant is commonly known as Stevia and is used commercially for its sweetening properties.

Q2: What other compounds are found alongside this compound in Stevia rebaudiana?

A2: The research abstract mentions that besides this compound, other diterpene glycosides like Rebaudiosides R, S, and D, as well as Dulcoside B, and 13-[(2-O-β-d-xylopyranosyl-β-d-glucopyranosyl)oxy]ent-kaur-16-en-19-oic acid β-d-glucopyranosyl ester, were also identified in the studied Stevia rebaudiana extract. [] Additionally, eugenol diglucoside was also found. []

Q3: Was the structure of this compound confirmed in this study?

A3: While the study mentions identifying this compound, it focuses on characterizing two novel compounds, Rebaudiosides R and S. [] The structure of Rebaudioside D was confirmed through X-ray diffraction, but there's no mention of similar confirmation for this compound. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

amine](/img/structure/B1342830.png)